molecular formula C10H5BrN2O B1271907 6-Bromo-3-cyano-2-iminocoumarin CAS No. 860789-92-0

6-Bromo-3-cyano-2-iminocoumarin

Cat. No.: B1271907
CAS No.: 860789-92-0
M. Wt: 249.06 g/mol
InChI Key: CLQWATANMIRGHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-iminocoumarin typically involves the reaction of 3-cyano-2-iminocoumarin with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C . The reaction proceeds through electrophilic substitution, where the bromine atom replaces a hydrogen atom on the coumarin ring.

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-iminocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminocoumarin derivatives, while oxidation reactions can produce coumarin-3-carboxylic acid .

Biological Activity

6-Bromo-3-cyano-2-iminocoumarin is a compound belonging to the class of iminocoumarins , which are derivatives of coumarins known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Bromine atom at position 6
  • Cyano group at position 3
  • Imino functional group contributing to its reactivity

The molecular formula is C10_{10}H6_{6}BrN2_{2}O, with a molecular weight of approximately 252.07 g/mol. Its unique structural features enable it to engage in various chemical reactions, making it a candidate for medicinal chemistry applications.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with biological targets through its functional groups. The compound has shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms may involve:

  • Induction of apoptosis : Studies have shown that iminocoumarins can trigger programmed cell death in cancer cells.
  • Inhibition of cell proliferation : The compound exhibits dose-dependent effects on cancer cell lines, leading to reduced viability .

Cytotoxic Effects

A series of studies have assessed the cytotoxic properties of this compound against different cancer cell lines. The results are summarized in the following table:

Cell LineIC50_{50} (μM)Treatment Duration (h)Reference
PC3 (Prostate)26.43 ± 2.172
DU145 (Prostate)41.85 ± 7.872
A549 (Lung)Not specifiedNot specified
HeLa (Cervical)Not specifiedNot specified

These findings indicate that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells, enhancing its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity : In a study on various cancer cell lines, this compound demonstrated significant inhibition of cell growth in PC3 and DU145 cells, with IC50_{50} values indicating effective potency .
  • Mechanistic Insights : Research has shown that compounds similar to this compound can induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest at the G0/G1 phase . This suggests that the compound may interfere with critical cellular processes involved in tumor growth.
  • Metal Complexes : The biological activity of metal complexes formed with iminocoumarins has also been explored. For instance, copper(II) complexes derived from similar structures exhibited enhanced cytotoxicity against several human cancer cell lines compared to their free ligand counterparts . This highlights the potential for developing metal-based therapeutics utilizing iminocoumarins.

Properties

IUPAC Name

6-bromo-2-iminochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQWATANMIRGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=N)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372083
Record name 6-Bromo-3-cyano-2-iminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860789-92-0
Record name 6-Bromo-3-cyano-2-iminocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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